molecular formula C19H15BrN4O2S B2459453 N-(4-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 946323-22-4

N-(4-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2459453
CAS RN: 946323-22-4
M. Wt: 443.32
InChI Key: ZNLKSPNDWLFERH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H15BrN4O2S and its molecular weight is 443.32. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has focused on the synthesis of novel compounds containing the pyrimidine structure for their potential antimicrobial properties. For instance, Kerru et al. (2019) explored the preparation of new thienopyrimidine derivatives linked with rhodanine, showcasing their in vitro antimicrobial activity against various bacterial and fungal strains, indicating the compound's utility in developing antibacterial and antifungal agents (Kerru et al., 2019).

Anticonvulsant Agents

The compound's derivatives have been studied for their potential as anticonvulsant agents. Severina et al. (2020) investigated S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, demonstrating moderate anticonvulsant activity, highlighting the compound's relevance in epilepsy research and treatment development (Severina et al., 2020).

Radioligand Imaging

Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, indicating the compound's application in radioligand development and its potential for use in diagnostic imaging, particularly for neurological conditions (Dollé et al., 2008).

Heterocyclic Chemistry Research

Investigations into the reactions of amino-thiophene carboxamide derivatives have led to the synthesis of thieno[2,3-d]pyrimidines, contributing to the broader field of heterocyclic chemistry and offering insights into novel synthetic pathways and compound properties (Davoodnia et al., 2009).

Anticancer and Antituberculosis Activity

Compounds incorporating the pyrimidine moiety have been synthesized and evaluated for their antimicrobial and antituberculosis activity, demonstrating the compound's potential in addressing infectious diseases and cancer. For example, Soni et al. (2017) synthesized isoniazid clubbed pyrimidine derivatives, showing good antimicrobial activity and promising antituberculosis activity, indicating the compound's utility in the development of new therapeutic agents (Soni et al., 2017).

properties

IUPAC Name

N-(4-bromophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O2S/c1-10-7-11(2)22-18-15(10)16-17(27-18)19(26)24(9-21-16)8-14(25)23-13-5-3-12(20)4-6-13/h3-7,9H,8H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLKSPNDWLFERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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